6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one
Overview
Description
6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a propyl group and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the propyl group and the piperazine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and benzothiazole moiety.
2-(Pyridin-2-yl)piperazine: Another piperazine derivative with a pyridine ring.
Uniqueness
6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-propyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-5-13-12-15(22)19-16(18-13)21-10-8-20(9-11-21)14-6-3-4-7-17-14/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHALQWDYIPPTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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